molecular formula C7H13NO B13181986 1-Amino-4-cyclopropylbutan-2-one

1-Amino-4-cyclopropylbutan-2-one

Cat. No.: B13181986
M. Wt: 127.18 g/mol
InChI Key: LTGWMWKALJVCAV-UHFFFAOYSA-N
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Description

1-Amino-4-cyclopropylbutan-2-one is an organic compound featuring a cyclopropyl group attached to a butanone backbone with an amino group at the first carbon position

Preparation Methods

The synthesis of 1-Amino-4-cyclopropylbutan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-4-cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

1-Amino-4-cyclopropylbutan-2-one can be compared with other cyclopropyl-containing compounds such as cyclopropylamine and cyclopropyl ketones. Its uniqueness lies in the combination of the cyclopropyl group with the butanone backbone and the presence of an amino group, which imparts distinct chemical and biological properties. Similar compounds include:

  • Cyclopropylamine
  • Cyclopropyl ketones
  • Cyclopropylcarbinol

These compounds share some structural similarities but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-amino-4-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5,8H2

InChI Key

LTGWMWKALJVCAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(=O)CN

Origin of Product

United States

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